molecular formula C22H13Cl2N3O2S2 B11148285 N-[2-{(E)-1-cyano-2-[5-(2,5-dichlorophenyl)furan-2-yl]ethenyl}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide

N-[2-{(E)-1-cyano-2-[5-(2,5-dichlorophenyl)furan-2-yl]ethenyl}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide

Cat. No.: B11148285
M. Wt: 486.4 g/mol
InChI Key: UKDQOMSELZREIJ-UKTHLTGXSA-N
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Description

N-{2-[(1E)-1-CYANO-2-[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}ACETAMIDE is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyano group, a furan ring, a thiophene ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1E)-1-CYANO-2-[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Furan Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyano Group: This can be achieved through nucleophilic substitution reactions using cyanide sources.

    Formation of the Thiazole Ring: This step often involves the condensation of thiourea with α-haloketones.

    Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1E)-1-CYANO-2-[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and thiophene rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-{2-[(1E)-1-CYANO-2-[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(1E)-1-CYANO-2-[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-{2-[(1E)-1-CYANO-2-[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}ACETAMIDE
  • **N-{2-[(1E)-1-CYANO-2-[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}ACETAMIDE

Uniqueness

The uniqueness of N-{2-[(1E)-1-CYANO-2-[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}ACETAMIDE lies in its specific combination of functional groups and rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C22H13Cl2N3O2S2

Molecular Weight

486.4 g/mol

IUPAC Name

N-[2-[(E)-1-cyano-2-[5-(2,5-dichlorophenyl)furan-2-yl]ethenyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]acetamide

InChI

InChI=1S/C22H13Cl2N3O2S2/c1-12(28)26-22-20(19-3-2-8-30-19)27-21(31-22)13(11-25)9-15-5-7-18(29-15)16-10-14(23)4-6-17(16)24/h2-10H,1H3,(H,26,28)/b13-9+

InChI Key

UKDQOMSELZREIJ-UKTHLTGXSA-N

Isomeric SMILES

CC(=O)NC1=C(N=C(S1)/C(=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)/C#N)C4=CC=CS4

Canonical SMILES

CC(=O)NC1=C(N=C(S1)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C#N)C4=CC=CS4

Origin of Product

United States

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